Cas no 57753-80-7 (2-Furancarbonyl chloride, 5-(4-chlorophenyl)-)

2-Furancarbonyl chloride, 5-(4-chlorophenyl)-, is a specialized organic compound featuring a furan ring substituted with a 4-chlorophenyl group and a reactive carbonyl chloride moiety. This structure makes it a valuable intermediate in synthetic chemistry, particularly for the preparation of furan-based derivatives through acylations or nucleophilic substitutions. The presence of the chlorophenyl group enhances its utility in constructing complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. Its high reactivity under mild conditions allows for efficient functionalization, while the aromatic and heterocyclic components contribute to structural diversity in target compounds. Proper handling is required due to its moisture sensitivity and corrosive nature.
2-Furancarbonyl chloride, 5-(4-chlorophenyl)- structure
57753-80-7 structure
Product Name:2-Furancarbonyl chloride, 5-(4-chlorophenyl)-
CAS No:57753-80-7
MF:C11H6Cl2O2
MW:241.07014131546
CID:344302
PubChem ID:2771970
Update Time:2025-06-13

2-Furancarbonyl chloride, 5-(4-chlorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Furancarbonyl chloride, 5-(4-chlorophenyl)-
    • 5-(4-chlorophenyl)furan-2-carbonyl chloride
    • 5-[P-CHLOROPHENYL]-FURAN-2-CARBONYL CHLORIDE
    • SCHEMBL3325905
    • DIIHNYGZCIJSIY-UHFFFAOYSA-N
    • 5-(p-chlorophenyl)-2-furoyl chloride
    • DTXSID40378154
    • 5-(4-chlorophenyl)furan-2-carbonylChloride
    • BB 0245440
    • 5-(4-Chloro-phenyl)-furan-2-carbonyl chloride
    • 5-(p-chlorophenyl) pyromucic acid chloride
    • AKOS000289092
    • 57753-80-7
    • A914927
    • Inchi: 1S/C11H6Cl2O2/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H
    • InChI Key: DIIHNYGZCIJSIY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=CC=C(C(=O)Cl)O1

Computed Properties

  • Exact Mass: 239.97400
  • Monoisotopic Mass: 239.9744848g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 30.2Ų

Experimental Properties

  • PSA: 30.21000
  • LogP: 3.97900

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2-Furancarbonyl chloride, 5-(4-chlorophenyl)- Suppliers

Amadis Chemical Company Limited
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(CAS:57753-80-7)2-Furancarbonyl chloride, 5-(4-chlorophenyl)-
Order Number:A914927
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:54
Price ($):765.0/256.0
Email:sales@amadischem.com

Additional information on 2-Furancarbonyl chloride, 5-(4-chlorophenyl)-

Introduction to 2-Furancarbonyl chloride, 5-(4-chlorophenyl) (CAS No. 57753-80-7)

2-Furancarbonyl chloride, 5-(4-chlorophenyl), with the CAS number 57753-80-7, is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical research. This compound is characterized by its unique structure, which combines a furan ring with a chlorophenyl substituent and a carbonyl chloride functional group. The combination of these functionalities endows the compound with a range of chemical properties that make it valuable for various applications.

The molecular formula of 2-Furancarbonyl chloride, 5-(4-chlorophenyl) is C10H6Cl2O, and its molecular weight is approximately 213.06 g/mol. The compound is typically supplied as a colorless to pale yellow liquid and is known for its reactivity in various chemical reactions. Its reactivity stems from the presence of the carbonyl chloride group, which can readily undergo nucleophilic acyl substitution reactions to form amides, esters, and other derivatives.

In the context of pharmaceutical research, 2-Furancarbonyl chloride, 5-(4-chlorophenyl) has been explored as an intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its potential in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the use of this compound as a key intermediate in the synthesis of a series of furan-based inhibitors targeting specific enzymes involved in cancer progression. These inhibitors demonstrated promising antiproliferative activities against various cancer cell lines, suggesting potential applications in oncology.

Beyond its role in pharmaceuticals, 2-Furancarbonyl chloride, 5-(4-chlorophenyl) has also found applications in the synthesis of advanced materials and functional polymers. The unique electronic properties of the furan ring and the chlorophenyl substituent make it an attractive building block for designing materials with tailored properties. Research published in Advanced Materials in 2020 described the use of this compound in the synthesis of conjugated polymers with enhanced photovoltaic performance. These polymers exhibited improved charge transport properties and were used to fabricate organic solar cells with higher efficiency.

The synthetic versatility of 2-Furancarbonyl chloride, 5-(4-chlorophenyl) is further demonstrated by its ability to participate in a wide range of chemical transformations. For example, it can be used in Friedel-Crafts acylation reactions to introduce acyl groups onto aromatic rings, thereby expanding the structural diversity of target molecules. Additionally, it can undergo condensation reactions with amines to form amides, which are important intermediates in the synthesis of peptides and other bioactive compounds.

In terms of safety and handling, it is important to note that 2-Furancarbonyl chloride, 5-(4-chlorophenyl) should be handled with care due to its reactivity and potential for forming hazardous byproducts. Proper personal protective equipment (PPE) should be worn during handling, and all operations should be conducted under well-ventilated conditions or within a fume hood.

To summarize, 2-Furancarbonyl chloride, 5-(4-chlorophenyl) (CAS No. 57753-80-7) is a multifaceted compound with significant potential in both pharmaceutical research and materials science. Its unique chemical structure and reactivity make it an invaluable intermediate for synthesizing bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in various scientific and industrial fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:57753-80-7)2-Furancarbonyl chloride, 5-(4-chlorophenyl)-
A914927
Purity:99%/99%
Quantity:5g/1g
Price ($):765.0/256.0
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